Ethyl 3,5-difluoro-4-methylbenzoate
Overview
Description
Ethyl 3,5-difluoro-4-methylbenzoate is an organic compound with the molecular formula C10H10F2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a methyl group The ester functional group is formed by the reaction of the carboxylic acid group with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,5-difluoro-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3,5-difluoro-4-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct fluorination of ethyl 4-methylbenzoate using a fluorinating agent such as Selectfluor. This reaction is usually performed in an inert solvent like acetonitrile and requires careful control of temperature and reaction time to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, industrial fluorination processes may utilize advanced fluorinating agents and catalysts to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-difluoro-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is often employed.
Major Products Formed
Substitution: Depending on the nucleophile, products such as ethyl 3-methoxy-4-methylbenzoate can be formed.
Reduction: The primary product is 3,5-difluoro-4-methylbenzyl alcohol.
Oxidation: The major product is 3,5-difluoro-4-methylbenzoic acid.
Scientific Research Applications
Ethyl 3,5-difluoro-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of ethyl 3,5-difluoro-4-methylbenzoate depends on its specific application. In biological systems, its fluorinated aromatic structure can interact with various molecular targets, such as enzymes and receptors, through hydrophobic interactions and hydrogen bonding. The presence of fluorine atoms can enhance the compound’s metabolic stability and binding affinity, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Ethyl 3,5-difluoro-4-methylbenzoate can be compared with other fluorinated benzoates, such as:
Ethyl 3,5-difluorobenzoate: Lacks the methyl group at position 4, which can affect its reactivity and biological activity.
Ethyl 4-methylbenzoate: Does not contain fluorine atoms, resulting in different chemical properties and applications.
Ethyl 3,5-dichloro-4-methylbenzoate:
The unique combination of fluorine and methyl substituents in this compound imparts distinct chemical and biological properties, making it a compound of interest in various research and industrial applications.
Properties
IUPAC Name |
ethyl 3,5-difluoro-4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-3-14-10(13)7-4-8(11)6(2)9(12)5-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTYVGJKGMPCSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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